mvrC protein
CAS No.: 147995-06-0
Cat. No.: VC0234367
Molecular Formula: C8H13ClN2O4
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147995-06-0 |
|---|---|
| Molecular Formula | C8H13ClN2O4 |
| Molecular Weight | 0 |
Introduction
Gene Structure and Protein Characteristics
The mvrC gene structure has been thoroughly characterized through molecular cloning and sequencing studies. The gene contains an open reading frame (ORF) of 333 base pairs encoding a 12,011 dalton protein with characteristic promoter consensus sequences (GTGAGT, TACAAT) and a ribosome-binding site (AGGA) . Downstream of this coding region lies a T-rich loop with a GC stem, which functions as a consensus sequence for a rho-independent transcription terminator . These structural elements provide the typical gene architecture necessary for efficient transcription and translation of the mvrC protein in E. coli.
Table 1: Key Characteristics of mvrC/EmrE Protein
The protein's hydrophobic nature, with a mean hydropathy value of 1.04, classifies it as a membrane protein that likely functions in the bacterial inner membrane . This hydrophobicity contributes to one of the most remarkable properties of mvrC/EmrE - its unusual solubility in organic solvents such as chloroform:methanol mixtures, which has been strategically exploited for its purification . Maxicell labeling with [35S]methionine confirmed the protein's size of approximately 12 kDa, matching the prediction from DNA sequence analysis . Hydrophobicity analysis and transmission Fourier transform infrared measurements suggest a structure comprising four putative transmembrane domains of similar sizes, with approximately 80% of the protein embedded within the lipid bilayer . The small size of mvrC/EmrE (110 amino acids) makes it the smallest membrane protein shown to catalyze ion-coupled transport, providing a uniquely simplified system for studying complex membrane transport phenomena .
Beyond its role in drug resistance, recent research suggests that mvrC/EmrE may participate in the efflux of osmoprotectants, indicating a potential physiological function beyond protection against toxic compounds . Studies have shown that overexpression of the emrE gene results in reduced pH and osmotic tolerance, likely through EmrE-mediated biological QCC-based osmoprotectant efflux . This multifaceted role highlights the protein's integration into broader bacterial physiological processes beyond simple drug resistance.
Genetic Variants and Evolutionary Perspectives
Genomic analyses across 29 Escherichia coli strains have revealed two distinct variants of the mvrC/EmrE protein: a standard 110-residue form (EMRE 110) and a longer 165-residue form (EMRE 165) . The longer variant contains an N-terminal extension with characteristics of a signal sequence, including a hydrophobic region at the extreme N-terminus followed by a predicted cleavage site . These two forms exhibit substantial differences in membrane topology, genetic context, and functional capabilities, providing insight into the evolutionary diversification of this important transporter family.
Table 3: Comparison of EMRE 110 and EMRE 165 Variants
Membrane topology studies using translational fusions with reporter proteins (alkaline phosphatase and green fluorescent protein) demonstrated that EMRE 110 adopts the well-documented dual topology mode of insertion . In contrast, EMRE 165 inserts in a single orientation, with the C-terminus positioned in the periplasm, and undergoes post-insertional processing to remove the N-terminal region . This fundamental topological difference appears to impact function, as cells expressing only mature EMRE 165 were unable to grow on plates containing ethidium bromide, suggesting that dimers formed from EMRE 165 monomers with the same orientation would be inactive in drug extrusion .
The genetic context surrounding these variants shows interesting patterns. All genes encoding EMRE 165 share identical genomic contexts, whereas EMRE 110-encoding genes distribute across four different (though similar) contexts . These contextual patterns align with the branching structure of the emrE gene phylogenetic tree, suggesting coordinated evolution of the gene and its surrounding genomic environment . Homology searches revealed IS3 and lambda homologous sequences in the flanking regions of the mvrC gene, with the DNA sequence of 1-204 bp locus identical to the 1,054-1,258 bp locus of the IS3 DNA sequence, indicating integration of the insertion sequence IS3 around 580 kbp on the physical map . These genomic features suggest potential roles for insertion sequences and horizontal gene transfer in the evolutionary history of mvrC/EmrE.
Interaction with Other Cellular Components
While mvrC/EmrE functions as a drug efflux protein in the inner bacterial membrane, the complete pathway for substrate translocation from the cytoplasm to the external environment involves additional cellular components . The outer membrane protein OmpW has been identified as a participant in the EmrE-mediated substrate efflux process, providing a channel through which substrates can exit the cell after crossing the periplasmic space . This finding raised questions about how substrates move across the periplasm and through the outer membrane after being exported from the cytoplasm by EmrE.
To identify additional proteins involved in this process, researchers conducted alkaline pH-based growth phenotype screens under emrE overexpression conditions . This approach identified ten genes that appear to contribute to EmrE-coupled osmoprotectant efflux: gspD, hofQ, yccZ, acrA, emrA, emrB, proX, osmF, dcrB, and yggM . Further screening using hyperosmotic growth phenotype assays in the presence and absence of the osmoprotectant glycine betaine revealed that three genes - ompW, dcrB, and yggM (encoding outer membrane and periplasmic proteins) - are mechanistically linked to EmrE . These findings suggest a coordinated multi-protein system for complete substrate translocation across both membrane barriers in Gram-negative bacteria.
The interaction between mvrC/EmrE and other resistance mechanisms remains an area of active investigation. Some research suggests potential links between the mvrC and mvrA systems, with one hypothesis proposing that overexpression of MvrC protein might induce or activate MvrA protein, enhancing the bacterial cell's ability to neutralize toxic species produced by methyl viologen . This potential cross-talk between different resistance systems highlights the complex and interconnected nature of bacterial defense mechanisms against environmental toxins.
Pharmacological Relevance and Inhibition Strategies
The prominence of mvrC/EmrE in bacterial multidrug resistance makes it an attractive target for pharmacological intervention . Its compact size, well-defined structure, and central role in exporting various antibiotics and toxic compounds position it as a potential vulnerability that could be exploited to enhance the efficacy of existing antimicrobial agents . Understanding the structure-function relationship of this protein provides opportunities for rational drug design approaches aimed at inhibiting its transport activity.
Recent computational approaches have utilized the atomic details of the EmrE structure to design potential inhibitors . Starting with low-resolution X-ray data, researchers have obtained refined atomic structures of EmrE through extensive molecular simulations, revealing the arrangement of residue side chains in the active site with different ligands or in the absence of ligands . These structural insights demonstrate how EmrE can adopt diverse active site configurations to accommodate various substrates, explaining its broad specificity . Based on this structural information, particularly focusing on the stable binding interface between helices H4 of the two monomers, researchers have designed proteolysis-resistant stapled peptides that bind to helix H4 of an EmrE monomer . These peptides are designed to interfere with dimerization, thereby inhibiting drug transport activity .
The effectiveness of this approach suggests that targeting protein-protein interactions within multidrug transporters could represent a promising strategy for overcoming efflux-mediated drug resistance in bacteria . Such inhibitor design approaches could potentially restore the effectiveness of antibiotics that have been compromised by bacterial resistance mechanisms. The rational drug design methodology developed for mvrC/EmrE may also hold promise for combating efflux-mediated drug resistance more broadly, including applications against other bacterial transporters and potentially in cancer, where similar efflux mechanisms can contribute to chemotherapy resistance .
Experimental Methods in mvrC/EmrE Research
Research on mvrC/EmrE has employed a diverse array of experimental techniques spanning molecular biology, biochemistry, structural biology, and biophysics. The initial identification and characterization of the protein involved cloning the mvrC gene, determining its DNA sequence, and confirming the protein size through maxicell labeling with [35S]methionine followed by SDS-PAGE analysis . The gene was mapped using transposon TnlOOO integration analysis, and the insertion points were determined by analyzing restriction fragments of plasmids .
Purification of mvrC/EmrE exploited its unusual solubility properties, with the protein being quantitatively extracted using organic solvent mixtures (chloroform:methanol) . This unique approach yielded practically pure protein after a single extraction step . Functional reconstitution involved adding E. coli lipids to the organic extract and incorporating the protein into proteoliposomes loaded with ammonium chloride . Transport activity was then measured by monitoring the uptake of substrates like ethidium and methyl viologen in response to artificially generated pH gradients .
Table 4: Key Experimental Methods in mvrC/EmrE Research
Structural studies have employed various complementary techniques. Transmission Fourier transform infrared measurements provided estimates of α-helical content in different environments . Membrane topology was investigated using translational fusions with reporter proteins like alkaline phosphatase and green fluorescent protein . Higher-resolution structural information has come from X-ray crystallography, albeit at initially low resolution, and more recently from solid-state NMR studies using 19F and 1H techniques with fluorinated substrates like tetra(4-fluorophenyl) phosphonium (F4-TPP+) . Computer simulations have been instrumental in refining structural models based on experimental data, yielding atomic-resolution information about the binding site and conformational changes .
Genetic and physiological studies have utilized techniques like alkaline pH-based growth phenotype screens and hyperosmotic growth phenotype assays to identify genes and proteins that interact functionally with mvrC/EmrE . These diverse experimental approaches collectively provide a comprehensive understanding of this important multidrug transporter from molecular, structural, and functional perspectives.
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